6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile
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Overview
Description
The compound “6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with an 8-azabicyclo[3.2.1]octane core . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.86 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing pyridine-based macrocycles and azabicyclic compounds, demonstrating the versatility of pyridine derivatives in forming complex structures. These compounds have been studied for their potential as ion-selective electrodes and for their unique structural properties, which are crucial for understanding their reactivity and potential applications in various fields, including materials science and catalysis (Casabó et al., 1991).
Pharmaceutical Applications
Several studies have explored the pharmacological potential of pyridine and azabicyclic derivatives. These compounds have been evaluated for antimicrobial, antimycobacterial, and antioxidant activities, suggesting their utility in drug development and therapeutic applications. For instance, novel azo dyes incorporating 2-aminothiazole and pyridine derivatives have shown promising antimicrobial and antimycobacterial properties, indicating the potential for these compounds in treating infectious diseases (Ravi et al., 2020).
Chemical Reactivity and Molecular Docking
The reactivity of azabicyclic compounds with bases and their potential for forming new chemical structures have been investigated, underscoring the chemical versatility of these compounds. Moreover, molecular docking studies have been conducted to explore the binding affinities of pyridine derivatives, providing insights into their potential interactions with biological targets. This research is critical for the design of new molecules with specific biological activities, contributing to the field of medicinal chemistry (Ershov et al., 2001).
Material Science and Optical Properties
Pyridine derivatives have also been studied for their structural and optical properties, with implications for material science and electronics. For example, the characterization of pyrazolo pyridine derivatives and their junction characteristics highlights the potential of these compounds in electronic applications and as photosensors. Such research paves the way for the development of new materials with tailored electronic and optical properties (Zedan et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “6-({8-Methyl-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
properties
IUPAC Name |
6-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-11-3-4-12(17)7-13(6-11)18-14-5-2-10(8-15)9-16-14/h2,5,9,11-13H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPWSDBQGTWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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